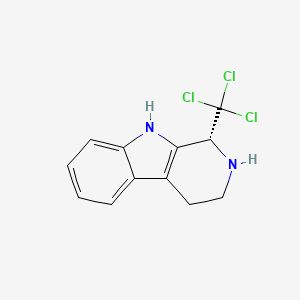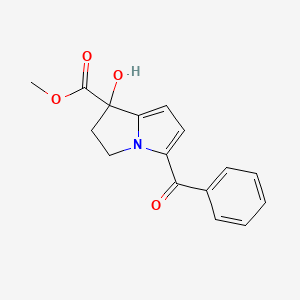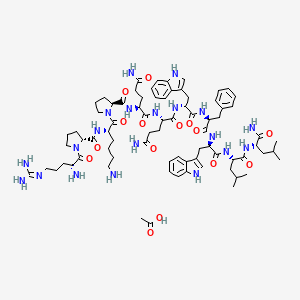![molecular formula C10H10N4O B586749 1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine CAS No. 357383-27-8](/img/structure/B586749.png)
1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, also known as ADF, is a natural product that has been found to be active in the treatment of fibroids and infectious diseases . It has the molecular formula C10H10N4O and a molecular weight of 202.21 .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyridine derivatives involves several steps. One method involves the use of dimethyl acetal of a ketoaldehyde and dimethylpyridine . Another method involves the formation of an intermediate during the elimination of methanol, which gives the imidazopyridine and the ylide, which reacts with the methanol to give dimethoxymethane .Molecular Structure Analysis
The molecular structure of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine consists of a furo[3,2-e]imidazo[4,5-b]pyridine core with two methyl groups and one amino group attached .Physical And Chemical Properties Analysis
2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine is a solid at room temperature. It should be stored at 4° C for optimal stability .Applications De Recherche Scientifique
Mutagenesis in Cooked Meats : Pais et al. (2000) studied the formation of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine (referred to as IFP) in cooked meats. They found that IFP, a mutagenic amine, is present in restaurant meats at varying levels, indicating human exposure to this mutagen (Pais, Tanga, Salmon, & Knize, 2000).
Potential Anticancer Agents : Temple et al. (1987) researched the synthesis of imidazo[4,5-b]pyridines, aiming to develop potential anticancer agents. They explored different synthesis routes for congeners of 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine (Temple, Rose, Comber, & Rener, 1987).
Synthesis for Angiotensin II Antagonists : Stucky et al. (1997) worked on synthesizing imidazo[4,5-b]pyridine derivatives for use as key intermediates in the production of angiotensin II antagonists, which are important for treating cardiovascular diseases (Stucky, Roduit, & Schmidt, 1997).
Formation Mechanism of Mutagenic Amines : Milić, Djilas, and Čanadanović-Brunet (1993) investigated the reaction mechanism for the synthesis of compounds like 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, which are part of a class of mutagenic heterocyclic amines known as amino-imidazoazarenes (Milić, Djilas, & Čanadanović-Brunet, 1993).
Antituberculotic Activity : Bukowski and Janowiec (1996) synthesized derivatives of imidazo[4,5-b]pyridine, including 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, to investigate their potential antituberculotic activity (Bukowski & Janowiec, 1996).
Effects of Precursors in Meat Model Systems : Borgen, Solyakov, and Skog (2001) examined how different precursor compositions affect the formation of heterocyclic amines, including 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine, in various meat model systems (Borgen, Solyakov, & Skog, 2001).
Orientations Futures
The future directions for research on 2-Amino-1,6-dimethylfuro[3,2-e]imidazo[4,5-b]pyridine could include further investigation into its mechanism of action, potential therapeutic applications, and synthesis methods. Given its activity against fibroids and infectious diseases, it could be a promising candidate for drug development .
Propriétés
Numéro CAS |
357383-27-8 |
|---|---|
Formule moléculaire |
C10H10N4O |
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
6,11-dimethyl-10-oxa-2,4,6-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,4,7,11-pentaen-5-amine |
InChI |
InChI=1S/C10H10N4O/c1-5-3-6-8(15-5)4-7-9(12-6)13-10(11)14(7)2/h3-4H,1-2H3,(H2,11,12,13) |
Clé InChI |
MUFPYNUSILUNGN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2O1)N=C(N3C)N |
SMILES canonique |
CC1=CC2=C(O1)C=C3C(=N2)N=C(N3C)N |
Synonymes |
1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine; IFP; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











